
4-(Piperidin-3-yl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-yl)butanoic acid hydrochloride typically involves the reaction of piperidine with butanoic acid under specific conditions. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method involves the classical Hantzsch pyridine synthesis, which is a two-step multi-component reaction that involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(Piperidin-3-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-(Piperidin-3-yl)butanoic acid hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(Piperidin-3-yl)butanoic acid hydrochloride involves its participation in the synthesis of FK866, an inhibitor of NAD biosynthesis. This compound targets enzymes involved in NAD biosynthesis and recycling, thereby affecting cellular metabolism and energy production .
相似化合物的比较
Similar Compounds
4-(Piperidin-4-yl)butanoic acid hydrochloride: A closely related compound with similar chemical properties and applications.
Piperidine derivatives: Various piperidine derivatives share similar structural features and reactivity patterns.
Uniqueness
4-(Piperidin-3-yl)butanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in the synthesis of FK866 and other NAD biosynthesis inhibitors. Its ability to modify matriptase inhibitors also sets it apart from other piperidine derivatives .
属性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC 名称 |
4-piperidin-3-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h8,10H,1-7H2,(H,11,12);1H |
InChI 键 |
UUVGGAMIQBUQLD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)CCCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
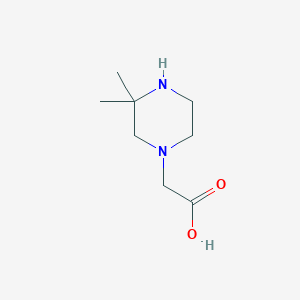
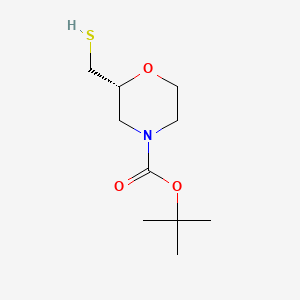
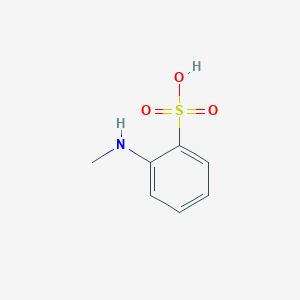
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
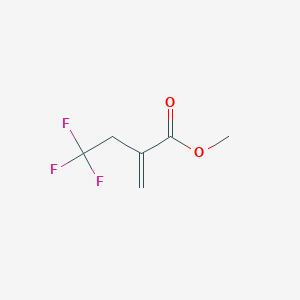
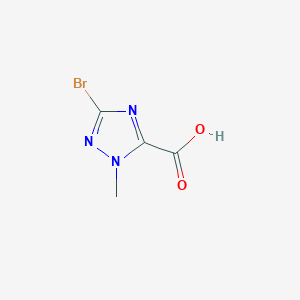

![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
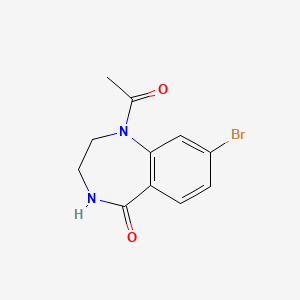
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)

